molecular formula C17H27BFNO2Si B2449404 {5-Fluoro-1-[tris(propan-2-yl)silyl]-1H-indol-4-yl}boronic acid CAS No. 2304635-01-4

{5-Fluoro-1-[tris(propan-2-yl)silyl]-1H-indol-4-yl}boronic acid

Cat. No. B2449404
CAS RN: 2304635-01-4
M. Wt: 335.3
InChI Key: ZKSPJZIANXXTCN-UHFFFAOYSA-N
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Description

“{5-Fluoro-1-[tris(propan-2-yl)silyl]-1H-indol-4-yl}boronic acid” is a chemical compound with the CAS Number: 2304635-01-4 . It has a molecular weight of 335.3 . The IUPAC name for this compound is (5-fluoro-1-(triisopropylsilyl)-1H-indol-4-yl)boronic acid .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C17H27BFNO2Si/c1-11(2)23(12(3)4,13(5)6)20-10-9-14-16(20)8-7-15(19)17(14)18(21)22/h7-13,21-22H,1-6H3 .


Physical And Chemical Properties Analysis

“this compound” is a solid at room temperature . It should be stored in a refrigerator .

Mechanism of Action

Target of Action

Boronic acids, including this compound, are commonly used in suzuki-miyaura (sm) coupling reactions . The SM coupling reaction is a type of palladium-catalyzed cross-coupling reaction, which forms a carbon-carbon bond between two different organic groups .

Mode of Action

In the context of SM coupling reactions, the boronic acid acts as a nucleophile . The reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, the palladium catalyst forms a bond with an electrophilic organic group. In the transmetalation step, the boronic acid transfers the nucleophilic organic group to the palladium .

Biochemical Pathways

It’s worth noting that the compound’s role in sm coupling reactions can lead to the formation of various organic compounds . These compounds could potentially interact with various biochemical pathways, depending on their structure and properties.

Pharmacokinetics

It’s known that the compound is a solid at room temperature and should be stored in a refrigerator . These properties could potentially affect its bioavailability.

Result of Action

As a reagent in sm coupling reactions, it contributes to the formation of carbon-carbon bonds, leading to the synthesis of various organic compounds .

Action Environment

Environmental factors can influence the action, efficacy, and stability of {5-Fluoro-1-[tris(propan-2-yl)silyl]-1H-indol-4-yl}boronic acid. For instance, the compound’s stability can be affected by temperature, as it’s recommended to be stored in a refrigerator . Furthermore, the efficacy of the compound in SM coupling reactions can be influenced by the reaction conditions, such as the presence of a palladium catalyst and the pH of the reaction medium .

Advantages and Limitations for Lab Experiments

The advantages of using {5-Fluoro-1-[tris(propan-2-yl)silyl]-1H-indol-4-yl}boronic acidylboronic acid in lab experiments include its high yield synthesis, versatility in the synthesis of biologically active molecules, and its potential applications in medicinal chemistry and pharmaceutical research. However, the limitations of using {5-Fluoro-1-[tris(propan-2-yl)silyl]-1H-indol-4-yl}boronic acidylboronic acid include its high cost and limited availability.

Future Directions

There are several future directions for research involving {5-Fluoro-1-[tris(propan-2-yl)silyl]-1H-indol-4-yl}boronic acidylboronic acid. One potential direction is the development of new drugs for the treatment of cancer and other diseases. Another potential direction is the exploration of the compound's anti-inflammatory properties and its potential use in the treatment of inflammatory diseases. Additionally, further research is needed to fully understand the mechanism of action of {5-Fluoro-1-[tris(propan-2-yl)silyl]-1H-indol-4-yl}boronic acidylboronic acid and its potential applications in various fields of research.

Synthesis Methods

The synthesis of {5-Fluoro-1-[tris(propan-2-yl)silyl]-1H-indol-4-yl}boronic acidylboronic acid involves the reaction of 5-fluoroindole with triisopropylsilylboronic acid in the presence of a palladium catalyst. This reaction results in the formation of {5-Fluoro-1-[tris(propan-2-yl)silyl]-1H-indol-4-yl}boronic acidylboronic acid as a white solid with a high yield.

Scientific Research Applications

{5-Fluoro-1-[tris(propan-2-yl)silyl]-1H-indol-4-yl}boronic acidylboronic acid has been used as a key intermediate in the synthesis of various biologically active molecules, including inhibitors of protein kinases, proteases, and other enzymes. This compound has also been used in the development of new drugs for the treatment of cancer, diabetes, and other diseases.

Safety and Hazards

The safety information for “{5-Fluoro-1-[tris(propan-2-yl)silyl]-1H-indol-4-yl}boronic acid” includes the following hazard statements: H302, H315, H319, H335 . The precautionary statement is P261 . The compound is labeled with the GHS07 pictogram and the signal word "Warning" .

properties

IUPAC Name

[5-fluoro-1-tri(propan-2-yl)silylindol-4-yl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27BFNO2Si/c1-11(2)23(12(3)4,13(5)6)20-10-9-14-16(20)8-7-15(19)17(14)18(21)22/h7-13,21-22H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKSPJZIANXXTCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC2=C1C=CN2[Si](C(C)C)(C(C)C)C(C)C)F)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27BFNO2Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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